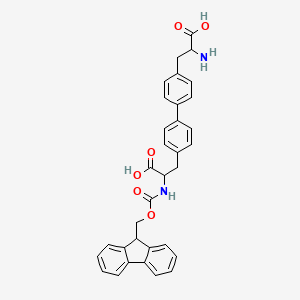
Fmoc-beta-(4-biphenylyl)-Ala-OH;Fmoc-Bip-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-(4-biphenylyl)-Ala-OH, also known as Fmoc-Bip-OH, is a derivative of alanine where the beta position is substituted with a biphenyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(4-biphenylyl)-Ala-OH typically involves the following steps:
Formation of the Biphenyl Alanine Derivative: The initial step involves the synthesis of the biphenyl alanine derivative. This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fmoc Protection: The amino group of the biphenyl alanine derivative is then protected using the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-beta-(4-biphenylyl)-Ala-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-beta-(4-biphenylyl)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide to form a peptide bond. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized derivatives of the biphenyl alanine.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-beta-(4-biphenylyl)-Ala-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it an ideal choice for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The biphenyl group can act as a hydrophobic moiety, influencing the folding and stability of peptides and proteins.
Medicine
In medicine, Fmoc-beta-(4-biphenylyl)-Ala-OH is used in the development of peptide-based drugs. Its ability to form stable peptide bonds and its compatibility with various functional groups make it a valuable tool in drug design and development.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also used in the development of novel materials and catalysts .
Mécanisme D'action
The mechanism of action of Fmoc-beta-(4-biphenylyl)-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The biphenyl group can influence the hydrophobic interactions and folding of the resulting peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-beta-(4-methylphenyl)-Ala-OH: Similar to Fmoc-beta-(4-biphenylyl)-Ala-OH but with a methyl group instead of a biphenyl group.
Fmoc-beta-(4-trifluoromethylphenyl)-Ala-OH: Contains a trifluoromethyl group, offering different electronic and steric properties.
Fmoc-beta-(4-aminophenyl)-Ala-OH: Features an amino group, allowing for additional functionalization and reactivity.
Uniqueness
Fmoc-beta-(4-biphenylyl)-Ala-OH is unique due to its biphenyl group, which provides distinct hydrophobic and steric properties. This can influence the folding, stability, and interactions of peptides and proteins, making it a valuable tool in peptide synthesis and drug development.
Propriétés
Formule moléculaire |
C33H30N2O6 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
2-amino-3-[4-[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39) |
Clé InChI |
FHGMXAJOAFVNDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
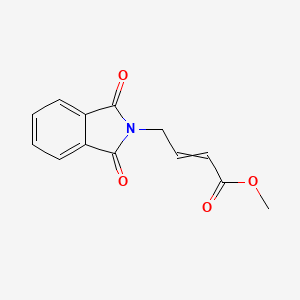
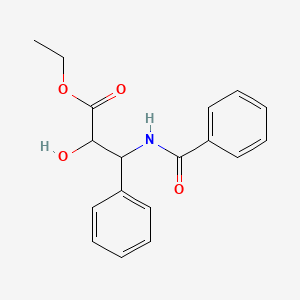
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)

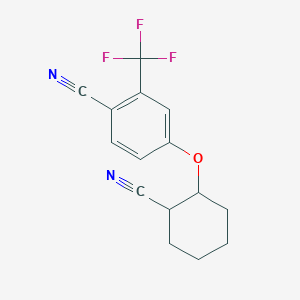
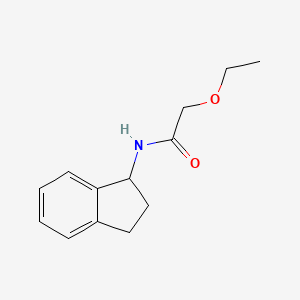

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)
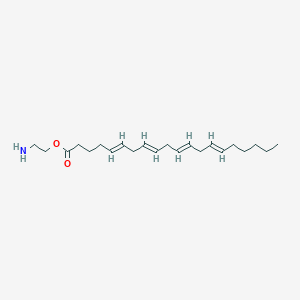
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
